molecular formula C12H18N4O B13260838 1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one

1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13260838
M. Wt: 234.30 g/mol
InChI Key: PNVLHKGSLQREGK-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with tert-butyl and propyl substituents.

Preparation Methods

The synthesis of 1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with a suitable formamide or formamidine derivative under acidic or basic conditions to form the fused ring system.

    Introduction of tert-butyl and propyl groups: The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with tert-butyl and propyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or propyl groups can be replaced with other substituents using appropriate nucleophiles.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition of kinase activity can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • 1-Tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-Tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and potential applications. The unique combination of tert-butyl and propyl groups in this compound may confer distinct properties, such as improved solubility or enhanced binding affinity to specific targets.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

1-tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O/c1-5-6-15-8-13-10-9(11(15)17)7-14-16(10)12(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

PNVLHKGSLQREGK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(C1=O)C=NN2C(C)(C)C

Origin of Product

United States

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